molecular formula C17H15N5O B1236420 N-(2-ethoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine

N-(2-ethoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine

Cat. No. B1236420
M. Wt: 305.33 g/mol
InChI Key: BBLIWJJYMSCXRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine is a quinoxaline derivative.

Scientific Research Applications

Adenosine Receptor Antagonism and Antidepressant Potential

  • Sarges et al. (1990) explored a series of 4-amino[1,2,4]triazolo[4,3-a]quinoxalines as potent adenosine receptor antagonists with potential as rapid-onset antidepressants. These compounds demonstrated optimal activity in behavioral despair models in rats, indicating their potential as novel antidepressant agents. Their study also highlighted the importance of specific substituents for optimal activity at adenosine A1 and A2 receptors, with some compounds showing high selectivity and potency as non-xanthine adenosine antagonists (Sarges, Howard, Browne, Lebel, Seymour, & Koe, 1990).

Anticancer Activity

  • Reddy et al. (2015) synthesized a new series of 1,2,4-triazolo[4,3-a]-quinoline derivatives designed to meet the structural requirements for anticancer activity. Some derivatives demonstrated significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, highlighting their potential as anticancer agents (Reddy, G. Reddy, P. Reddy, Reddy, Sudharsan Reddy, & Pathak, 2015).

Antimicrobial Agents

  • Badran, Abouzid, and Hussein (2003) reported the synthesis of several triazoloquinoxaline derivatives, evaluating their antimicrobial and antifungal activities. Some compounds showed potent antibacterial activity, suggesting their utility as antimicrobial agents (Badran, Abouzid, & Hussein, 2003).

Antiviral and Antimicrobial Activities

  • Henen, El Bialy, Goda, Nasr, and Eisa (2011) synthesized novel [1,2,4]triazolo[4,3-a]quinoxaline derivatives as potential antiviral and antimicrobial agents. Some of these compounds exhibited promising antiviral and antimicrobial activities in vitro, expanding the potential applications of these derivatives in treating infections (Henen, El Bialy, Goda, Nasr, & Eisa, 2011).

properties

Product Name

N-(2-ethoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine

Molecular Formula

C17H15N5O

Molecular Weight

305.33 g/mol

IUPAC Name

N-(2-ethoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine

InChI

InChI=1S/C17H15N5O/c1-2-23-15-10-6-4-8-13(15)20-16-17-21-18-11-22(17)14-9-5-3-7-12(14)19-16/h3-11H,2H2,1H3,(H,19,20)

InChI Key

BBLIWJJYMSCXRB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC2=NC3=CC=CC=C3N4C2=NN=C4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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